molecular formula C16H16N6OS B3015561 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide CAS No. 901147-84-0

2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B3015561
CAS No.: 901147-84-0
M. Wt: 340.41
InChI Key: LVLQJVIYTVUSGM-UHFFFAOYSA-N
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Description

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide belongs to the 1,2,4-triazole acetamide class, characterized by a triazole core substituted with a pyridinyl group and an acetamide-linked aromatic moiety. This scaffold is notable for its versatility in medicinal chemistry, particularly in targeting ion channels (e.g., insect odorant receptors) and enzymes (e.g., reverse transcriptase). The 4-amino group on the triazole and pyridin-3-yl substituent distinguish it from analogs, influencing both physicochemical properties and biological activity .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6OS/c1-11-5-2-3-7-13(11)19-14(23)10-24-16-21-20-15(22(16)17)12-6-4-8-18-9-12/h2-9H,10,17H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLQJVIYTVUSGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide typically involves the following steps:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles.

    Thioether formation: The triazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide formation: The final step involves the acylation of the amine group with an acetic anhydride derivative to form the acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Halides, amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.

Scientific Research Applications

The compound exhibits a range of biological activities, including:

  • Antimicrobial Properties : Triazole derivatives are known for their efficacy against various bacterial and fungal strains. Studies have shown that this compound can inhibit the growth of certain pathogens, making it a candidate for developing new antibiotics .
  • Anticancer Activity : Research indicates that compounds with triazole moieties can interfere with cancer cell proliferation. The specific structure of this compound may enhance its ability to target cancer cells selectively .
  • Enzyme Inhibition : The mechanism of action often involves inhibiting specific enzymes critical for pathogen survival or cancer cell metabolism. For instance, triazoles can inhibit cytochrome P450 enzymes, which are vital for various biochemical pathways .

Applications in Medicinal Chemistry

  • Drug Development : The unique structural features of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide make it a promising candidate for new drug formulations targeting infectious diseases and cancers.
  • Pharmaceutical Formulations : Its solubility and stability profiles can be advantageous in formulating oral or injectable medications.

Agricultural Applications

The compound's antifungal properties suggest potential use as a fungicide in agriculture. Triazole derivatives have been employed to protect crops from fungal infections, thus enhancing yield and quality. Further research could explore its effectiveness against specific plant pathogens.

Case Studies

Several case studies highlight the compound's potential:

  • A study demonstrated its antibacterial activity against Staphylococcus aureus, showing significant inhibition at low concentrations .
  • Another investigation focused on its anticancer properties, revealing that it induces apoptosis in breast cancer cell lines through the modulation of apoptotic pathways .

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to the active site of enzymes, inhibiting their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Triazole Core

The 4-amino group in the target compound contrasts with common substituents like ethyl (VUAA1) or allyl (compounds in ). These substitutions significantly affect receptor binding and stability:

  • VUAA1 (4-ethyl substituent) acts as a potent Orco agonist in insects, while OLC15 (4-ethyl with pyridin-2-yl) serves as an Orco antagonist .
  • 4-Allyl derivatives (e.g., ’s 6a–c) exhibit varied melting points (161–184°C) and yields (50–83%), influenced by pyridine position (2-yl vs. 3-yl) .
Table 1: Impact of Triazole Substituents on Physicochemical Properties
Compound Name Triazole Substituent Pyridine Position Melting Point (°C) Yield (%)
Target Compound 4-Amino 3-yl N/A N/A
VUAA1 () 4-Ethyl 3-yl N/A N/A
OLC15 () 4-Ethyl 2-yl N/A N/A
6a () 4-Allyl 2-yl 182–184 65
7b () 4-Allyl 3-yl 90 60

Acetamide-Linked Aromatic Moieties

The N-(o-tolyl) group in the target compound differs from N-(4-ethylphenyl) (VUAA1) or N-(4-nitrophenyl) (AM31 in ):

  • N-(4-nitrophenyl) in AM31 correlates with reverse transcriptase inhibition (binding energy: −9.7 kcal/mol; inhibition constant: 84 nM) .

Biological Activity

The compound 2-((4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(o-tolyl)acetamide is a derivative of triazole, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following chemical structure:

C12H14N6S\text{C}_\text{12}\text{H}_\text{14}\text{N}_\text{6}\text{S}

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have been evaluated for their cytotoxic effects against various cancer cell lines such as HCT-116 (human colorectal carcinoma) and MCF-7 (human breast adenocarcinoma).

Table 1: Cytotoxic Activity of Triazole Derivatives

CompoundCell LineIC50 (µM)Reference
2HCT-1166.2
2MCF-727.3
DoxorubicinHCT-1160.5
DoxorubicinMCF-70.6

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds compared to established drugs like doxorubicin.

The mechanism by which triazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. For instance, some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins . Additionally, molecular docking studies have indicated that these compounds may interact with specific targets within cancer cells, enhancing their cytotoxic effects .

Antimicrobial Properties

Triazole derivatives have also shown promise as antimicrobial agents. Research indicates that certain triazoles possess antibacterial and antifungal activities comparable to standard treatments. For example, compounds similar to This compound have demonstrated efficacy against various bacterial strains .

Table 2: Antimicrobial Activity of Triazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Standard (Chloramphenicol)Various<8 µg/mL

Case Studies

A notable study investigated the synthesis and biological evaluation of various triazole derivatives, including those structurally related to our compound. The results indicated that modifications to the triazole ring significantly influenced biological activity, emphasizing the importance of structural optimization in drug design .

In another case study focusing on a broader class of triazoles, researchers found that introducing electron-donating groups enhanced anticancer activity against both HCT-116 and MCF-7 cell lines. This finding suggests a potential pathway for developing more effective therapeutic agents based on the triazole scaffold .

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